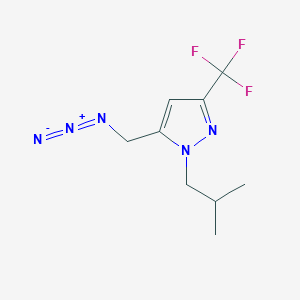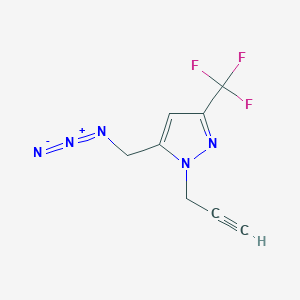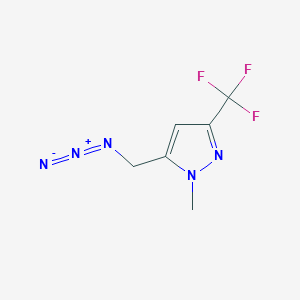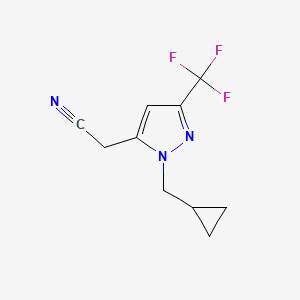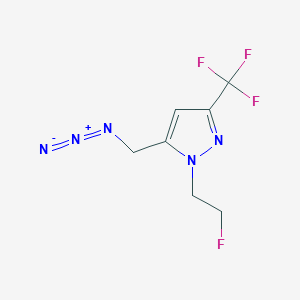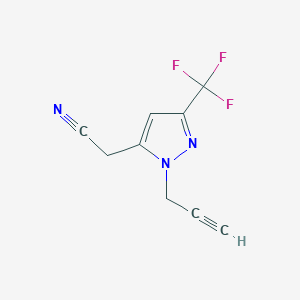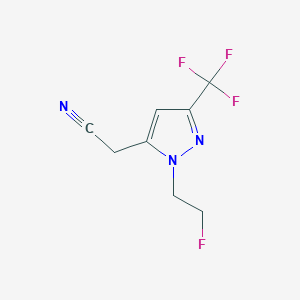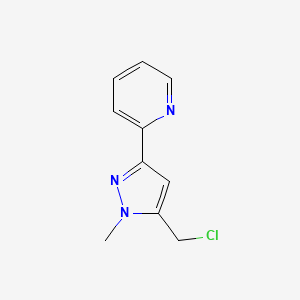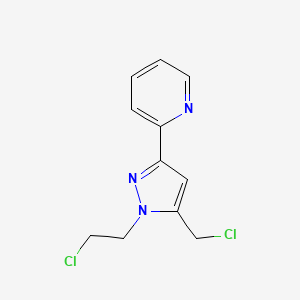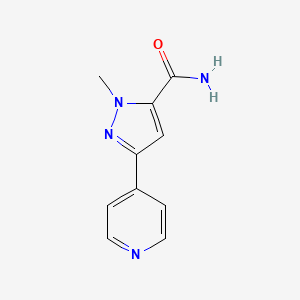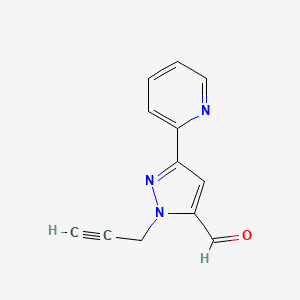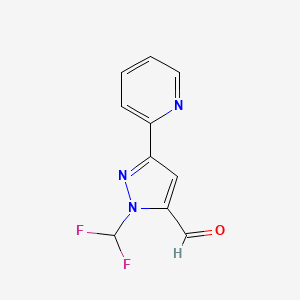
5-(Chlormethyl)-3-phenyl-1-(Prop-2-in-1-yl)-1H-pyrazol
Übersicht
Beschreibung
5-(chloromethyl)-3-phenyl-1-(prop-2-yn-1-yl)-1H-pyrazole is a useful research compound. Its molecular formula is C13H11ClN2 and its molecular weight is 230.69 g/mol. The purity is usually 95%.
BenchChem offers high-quality 5-(chloromethyl)-3-phenyl-1-(prop-2-yn-1-yl)-1H-pyrazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-(chloromethyl)-3-phenyl-1-(prop-2-yn-1-yl)-1H-pyrazole including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthon in Kreuzkupplungsreaktionen
Verbindungen mit Propargylgruppen, wie die Titelverbindung, sind nützliche Synthone in Sonogashira-Kreuzkupplungsreaktionen. Diese Anwendung beinhaltet die Herstellung der Verbindung durch N-Alkylierung unter Phasentransferkatalyse .
Zytotoxische Aktivität für die Krebsforschung
Propargylverbindungen wurden auf ihre zytotoxische Aktivität hin untersucht, die in der Krebsforschung für die Entwicklung neuer Chemotherapeutika entscheidend ist. Einige Derivate haben in diesem Bereich vielversprechende Ergebnisse gezeigt .
Antimikrobielle Aktivitäten
Die Synthese von Triazolen, die Propargylgruppen enthalten, wurde auf ihre antimikrobiellen Aktivitäten hin untersucht. Dies umfasst eine Cu(I)-katalysierte [3 + 2]-dipolare Cycloaddition, die ein bedeutendes Forschungsgebiet bei der Entwicklung neuer Antibiotika ist .
Wirkmechanismus
Target of Action
Similar compounds have been found to interact with mitogen-activated protein kinase 10 . This protein plays a crucial role in cellular processes such as proliferation, differentiation, and apoptosis.
Mode of Action
Compounds with similar structures have been shown to interact with their targets, leading to changes in cellular processes
Biochemical Pathways
Similar compounds have been implicated in pathways related to cellular proliferation and apoptosis .
Result of Action
Similar compounds have been shown to influence cellular processes such as proliferation and apoptosis .
Eigenschaften
IUPAC Name |
5-(chloromethyl)-3-phenyl-1-prop-2-ynylpyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11ClN2/c1-2-8-16-12(10-14)9-13(15-16)11-6-4-3-5-7-11/h1,3-7,9H,8,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYKQWUBYBXGOKU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCN1C(=CC(=N1)C2=CC=CC=C2)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


